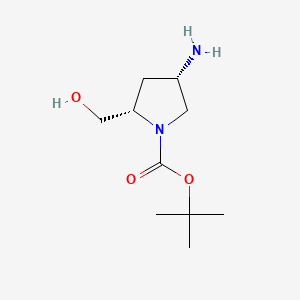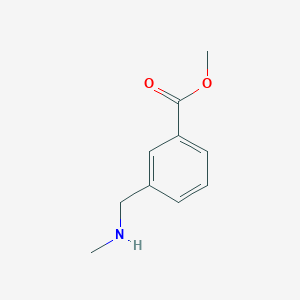
曲美替尼(外消旋体)
描述
Cobimetinib, also known as GDC-0973 or XL-518, is an orally available small molecule used for the treatment of various cancers, including malignant melanoma and breast cancer . It is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It is sold under the brand name Cotellic .
Synthesis Analysis
The synthesis of Cobimetinib involves several steps. The raw material, (2S)-2-piperidinecarboxylic acid, undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate . This intermediate then undergoes an addition reaction, a reduction reaction, and a cyclization reaction to produce another intermediate . Finally, a condensation reaction with a side chain produces Cobimetinib .
Molecular Structure Analysis
Cobimetinib has a molecular weight of 531.31 and its chemical formula is C21H21F3IN3O2 . It is a carboxamide-based allosteric MEK inhibitor, which binds to and selectively inhibits MEK1 and MEK2 .
Chemical Reactions Analysis
Cobimetinib is mainly metabolized via CYP3A oxidation and UGT2B7 glucuronidation . It is 95% bound to human plasma proteins .
Physical And Chemical Properties Analysis
Cobimetinib is a solid substance with a white to off-white color .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Cobimetinib (racemate), focusing on six unique fields:
Oncology: Treatment of Melanoma
Cobimetinib (racemate) is primarily used in oncology for the treatment of melanoma, particularly in patients with BRAF V600 mutation-positive unresectable or metastatic melanoma. It works by inhibiting the MEK enzyme, a part of the MAPK/ERK pathway, which is often overactive in melanoma cells. This inhibition helps to reduce tumor growth and proliferation .
Combination Therapy with Vemurafenib
Cobimetinib is frequently used in combination with vemurafenib, another BRAF inhibitor. This combination has shown to be more effective than either drug alone in treating BRAF V600 mutation-positive melanoma. The combination therapy helps in delaying the onset of resistance and improving overall survival rates in patients .
Breast Cancer Research
Research is ongoing to explore the efficacy of Cobimetinib in treating various types of breast cancer. The MEK pathway is implicated in several subtypes of breast cancer, and inhibiting this pathway with Cobimetinib could potentially slow down the progression of the disease .
Colorectal Cancer
Cobimetinib is also being investigated for its potential in treating colorectal cancer. Studies have shown that the MAPK/ERK pathway is often activated in colorectal cancer, and MEK inhibitors like Cobimetinib could provide a therapeutic benefit by targeting this pathway .
Neurofibromatosis Type 1 (NF1)
Neurofibromatosis Type 1 is a genetic disorder that causes tumors to form on nerve tissue. Cobimetinib is being studied for its potential to treat NF1-related tumors by inhibiting the MEK pathway, which is involved in the growth and survival of these tumors .
Pancreatic Cancer
In pancreatic cancer, the MAPK/ERK pathway is often dysregulated. Cobimetinib is being researched as a potential treatment option to inhibit this pathway, thereby reducing tumor growth and improving patient outcomes .
Glioblastoma
Glioblastoma is an aggressive type of brain cancer. Research is exploring the use of Cobimetinib in combination with other therapies to target the MEK pathway, which is implicated in the growth and survival of glioblastoma cells .
Lung Cancer
Cobimetinib is also being investigated for its potential use in treating non-small cell lung cancer (NSCLC). The MEK pathway plays a significant role in the development and progression of NSCLC, and inhibiting this pathway with Cobimetinib could offer a new therapeutic approach .
作用机制
Target of Action
Cobimetinib (racemate) is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation .
Mode of Action
Cobimetinib (racemate) is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It binds to and selectively inhibits MEK1 and MEK2, resulting in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
The primary biochemical pathway affected by Cobimetinib (racemate) is the MAPK/ERK pathway, also known as the Ras–Raf–MEK–ERK pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli (e.g., growth factors, cytokines, and proto-oncogene) . The inhibition of this pathway by Cobimetinib (racemate) can control the growth of MAPK-dependent tumors .
Pharmacokinetics
Cobimetinib (racemate) follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life are 322 L/day, 511 L, and 2.2 days, respectively .
Result of Action
The molecular and cellular effects of Cobimetinib (racemate)'s action include the inhibition of cellular viability in several tumor cell lines, particularly those harboring a mutation in the RAS or RAF gene . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .
安全和危害
If inhaled, Cobimetinib should be removed to fresh air; if breathing is difficult, oxygen should be given; if breathing stops, artificial respiration should be given . After skin contact, it should be flushed with copious amounts of water . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, do NOT induce vomiting .
属性
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679599 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobimetinib (racemate) | |
CAS RN |
934662-91-6 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





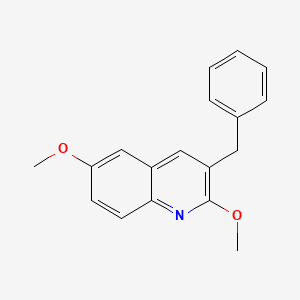
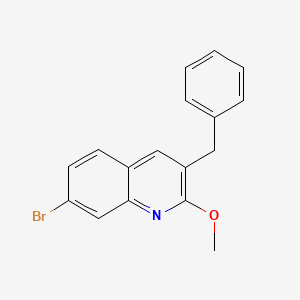
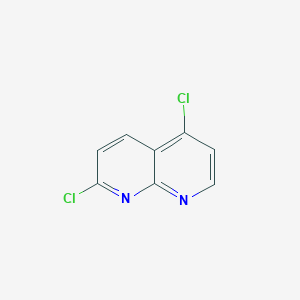


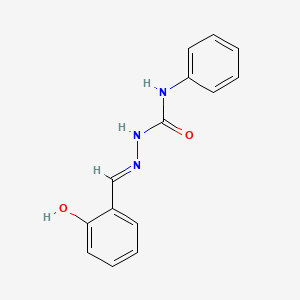
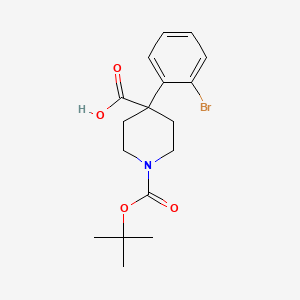
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)
